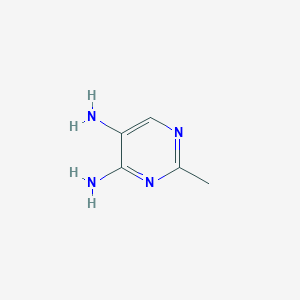

2-Methylpyrimidine-4,5-diamine

Description

Properties

IUPAC Name |

2-methylpyrimidine-4,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-8-2-4(6)5(7)9-3/h2H,6H2,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCHSOWNRSBTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342243 | |

| Record name | 2-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15579-63-2 | |

| Record name | 2-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylpyrimidine 4,5 Diamine

General Principles of Pyrimidine (B1678525) Ring Construction

The pyrimidine ring is a fundamental aromatic heterocyclic structure, characterized by a six-membered ring containing two nitrogen atoms at the 1 and 3 positions. microbenotes.comstudy.comvedantu.comwikipedia.org The construction of this ring is a well-established area of organic chemistry, with the most common and widely utilized method involving the condensation of a component containing an N-C-N bond fragment with a three-carbon component. bu.edu.eg

Typically, this primary synthesis involves the cyclization of β-dicarbonyl compounds with N-C-N reagents such as amidines, ureas, or guanidines. wikipedia.org However, for complex or highly substituted pyrimidines like 2-Methylpyrimidine-4,5-diamine, synthetic strategies often involve building upon a pre-existing pyrimidine core. wikipedia.org This approach focuses on the introduction and modification of functional groups at specific positions on the ring.

A relevant example illustrating the introduction of amino groups onto a 2-methylpyrimidine (B1581581) core is the synthesis of unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidines. clockss.org This process starts with a di-substituted pyrimidine and sequentially introduces different amines. The synthesis demonstrates that chloro- groups on the pyrimidine ring can be successively replaced by amine nucleophiles under controlled temperature conditions. clockss.org The first amine can be introduced at room temperature, while the addition of a second, different amine to displace the remaining chlorine atom often requires more vigorous conditions, such as higher temperatures. clockss.org This stepwise displacement allows for the controlled construction of di-amino substituted pyrimidines.

Table 1: Research Findings on Sequential Amine Substitution

The following interactive table summarizes findings from a study on the reaction of a disubstituted 2-methyl-5-nitropyrimidine (B77518) with various amines, demonstrating the principle of sequential nucleophilic substitution. clockss.org

| Amine Type | Reaction Temperature | Key Observation |

| Aliphatic Amines | Room Temperature | The first substitution occurs much faster than the second. |

| Electron-Rich Anilines | Room Temperature | Reactivity is high, similar to aliphatic amines. |

| Hindered Amines (e.g., diisopropylamine) | Elevated Temperature | Heating is required to drive the reaction to completion. |

| General Trend | Staged (Room Temp -> Higher Temp) | Allows for the sequential and controlled introduction of two different amine groups. |

Potential for Microwave-Assisted Synthetic Approaches in Pyrimidine Chemistry

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for chemists, offering significant advantages over conventional heating methods. benthamdirect.com This technique is characterized by rapid reaction rates, simplicity, improved yields, and often solvent-free conditions. tandfonline.com The application of microwave irradiation has been successfully demonstrated for a wide variety of pyrimidine derivatives. eurekaselect.comacs.orgresearchgate.net

The underlying principle of microwave-assisted synthesis involves the rapid and intense heating of polar substances, which can dramatically reduce reaction times from hours to minutes or even seconds. tandfonline.comresearchgate.net This efficiency makes it a highly attractive method for modern organic synthesis. The Biginelli three-component cyclocondensation reaction, a classic method for forming pyrimidine rings, has been adapted for microwave irradiation to produce oxo- and thioxopyrimidines with yields reported between 65-90%. tandfonline.com

While a specific microwave-assisted synthesis for this compound is not detailed in the reviewed literature, the potential for this approach is significant. The types of reactions required for its synthesis—such as the nucleophilic aromatic substitution to introduce the 4- and 5-diamine groups or a potential reduction of a nitro-group at the 5-position—are amenable to acceleration by microwave energy. The application of microwave technology could foreseeably enhance the efficiency of synthesizing this specific compound.

Table 2: Reported Advantages of Microwave-Assisted Synthesis in Pyrimidine Chemistry

This interactive table outlines the key benefits of using microwave irradiation for the synthesis of pyrimidine derivatives as reported in scientific literature. benthamdirect.comtandfonline.comeurekaselect.comresearchgate.net

| Advantage | Description |

| Accelerated Reaction Rates | Reaction times are often reduced from hours to minutes or seconds. tandfonline.comresearchgate.net |

| Improved Yields | Higher product yields are frequently observed compared to conventional methods. benthamdirect.comeurekaselect.com |

| Energy Efficiency | Rapid and direct heating of the reaction mixture is more energy-efficient. |

| Simpler Work-up | Reactions are often cleaner with fewer byproducts, simplifying purification. tandfonline.com |

| Solvent-Free Conditions | Many reactions can be performed without a solvent, aligning with green chemistry principles. tandfonline.comresearchgate.net |

Coordination Chemistry of 2 Methylpyrimidine 4,5 Diamine

Role as a Ligand for Functional Metal Complexes

While specific studies on 2-Methylpyrimidine-4,5-diamine are limited, the broader class of diaminopyrimidine ligands is well-regarded for its ability to form stable and functional metal complexes. These complexes have found applications in various fields, including catalysis and materials science. The presence of multiple nitrogen donor atoms in the pyrimidine (B1678525) ring and the amino substituents makes these compounds excellent chelating agents.

For instance, Schiff bases derived from aminopyrimidines have been shown to form complexes with transition metals like Mn(II), Ni(II), and Cu(II). These complexes often exhibit interesting electronic and magnetic properties. It is reasonable to expect that this compound would also act as a potent ligand, capable of coordinating with a variety of metal ions to form complexes with unique physicochemical characteristics. The methyl group at the 2-position could introduce steric effects that influence the geometry and stability of the resulting complexes.

Proposed Coordination Modes of Diaminopyrimidine Ligands

Diaminopyrimidine ligands can exhibit several coordination modes, primarily acting as bidentate or bridging ligands. The specific mode of coordination is influenced by factors such as the metal ion's nature, the reaction conditions, and the presence of other ligands in the coordination sphere.

For this compound, the most probable coordination mode is as a bidentate ligand , where it forms a five-membered chelate ring with the metal center through the nitrogen atoms of the two adjacent amino groups at positions 4 and 5. This is a common coordination pattern for ortho-diamino aromatic compounds.

Alternatively, it could act as a bridging ligand, connecting two metal centers. This might occur through the coordination of one amino group to one metal ion and the other amino group to a second metal ion. The pyrimidine ring nitrogens could also potentially participate in coordination, although this is generally less favored when strong donor amino groups are present.

Interactive Table: Plausible Coordination Modes for this compound

| Coordination Mode | Description | Potential Metal Centers |

| Bidentate (N,N'-chelation) | Coordination through the nitrogen atoms of the 4- and 5-amino groups to the same metal ion. | Transition metals (e.g., Cu, Ni, Co, Pt) |

| Monodentate | Coordination through one of the amino group nitrogens. | Can occur if sterically hindered. |

| Bridging | The ligand links two different metal centers, possibly through the two amino groups. | Can lead to polynuclear complexes. |

Synthetic Approaches for Metal Complexes Involving Pyrimidine Ligands

The synthesis of metal complexes with pyrimidine-based ligands generally involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly impact the nature of the resulting complex.

A general synthetic route for preparing complexes of this compound would likely involve the following steps:

Dissolving the this compound ligand in an appropriate solvent, such as ethanol, methanol, or a mixture of solvents.

Adding a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals) to the ligand solution, often in a specific molar ratio.

The reaction mixture may be stirred at room temperature or heated under reflux to facilitate the complex formation.

The resulting metal complex, which may precipitate out of the solution, is then isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

The synthesis of Schiff base complexes derived from aminopyrimidines often involves a one-pot reaction where the amine, an aldehyde or ketone, and the metal salt are reacted together. pjmhsonline.comajrconline.org

Structural Characterization of Coordination Compounds

The structural elucidation of coordination compounds is crucial for understanding their properties and reactivity. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

For a hypothetical metal complex of this compound, the following characterization methods would be essential:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the N-H and C-N bonds of the pyrimidine ring upon complexation would provide evidence of coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex and can confirm the coordination mode.

Elemental Analysis: To determine the empirical formula of the complex and confirm its stoichiometry.

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes, which can provide insights into the electronic structure and the number of unpaired electrons on the metal ion.

Spectroscopic and Structural Characterization of 2 Methylpyrimidine 4,5 Diamine and Its Derivatives

Mass Spectrometry Profiling

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of 2-Methylpyrimidine-4,5-diamine and its derivatives, MS provides the initial and crucial confirmation of the synthesized product's identity. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can further provide the exact molecular formula of the compound by measuring the mass with very high accuracy. For instance, in the characterization of related pyrimidine (B1678525) derivatives, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is a commonly employed method. This technique is particularly useful for analyzing reaction mixtures and confirming the formation of the desired product.

For example, in the synthesis of a related compound, 6-chloro-2-methylpyrimidine-4,5-diamine, the calculated mass-to-charge ratio for the protonated molecule ([M+H]⁺) was determined to be 159.6, with the experimental value found to be 159.1, confirming the presence of the target molecule. googleapis.com This demonstrates the power of mass spectrometry in verifying the molecular identity of pyrimidine derivatives.

Table 1: Illustrative Mass Spectrometry Data for a 2-Methylpyrimidine (B1581581) Derivative

| Compound | Ionization Mode | Calculated m/z ([M+H]⁺) | Found m/z |

| 6-Chloro-2-methylpyrimidine-4,5-diamine | ESI+ | 159.6 | 159.1 googleapis.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrimidine Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of organic compounds. It provides information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy of this compound and its derivatives reveals characteristic signals for the aromatic protons on the pyrimidine ring, the protons of the methyl group, and the protons of the amino groups. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing information about the connectivity of atoms.

For instance, the ¹H NMR spectrum of a derivative, 6-Chloro-N⁴-(3'-chlorophenyl)-2-methylpyrimidine-4,5-diamine, recorded in DMSO-d₆, shows a singlet for the methyl protons at δ 2.33 ppm and a broad singlet for the amino protons (NH₂) at δ 6.38 ppm. amazonaws.com The aromatic protons of the chlorophenyl ring appear as distinct multiplets in the downfield region. amazonaws.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to unambiguously assign all proton and carbon signals and to establish long-range connectivities within the molecule.

Table 2: Representative ¹H NMR Data for a Substituted this compound Derivative

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 6-Chloro-N⁴-(3'-chlorophenyl)-2-methylpyrimidine-4,5-diamine amazonaws.com | DMSO-d₆ | CH₃ | 2.33 | s (singlet) |

| NH₂ | 6.38 | s (singlet) | ||

| H-4' | 7.05 | ddd | ||

| H-5' | 7.33 | pt | ||

| H-6' | 7.73 | ddd | ||

| H-2' | 7.99 | pt | ||

| NH | 9.11 | s (singlet) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing its vibrational modes. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in an IR absorption spectrum. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light and provides complementary information about the molecular vibrations.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups. Key vibrational modes to expect include:

N-H stretching: The amino groups (NH₂) will give rise to characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be indicative of the symmetric and asymmetric stretching of the NH₂ group.

C-H stretching: The methyl group (CH₃) and the aromatic C-H bond on the pyrimidine ring will show stretching vibrations in the 2800-3100 cm⁻¹ region.

C=N and C=C stretching: The pyrimidine ring contains both C=N and C=C bonds, which will have characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

N-H bending: The bending vibrations of the amino groups typically appear in the range of 1550-1650 cm⁻¹.

In a study of a proton transfer complex involving 2-amino-4-hydroxy-6-methylpyrimidine (B160893), the asymmetric and symmetric stretching vibrations of the NH₂ group were observed at 3386 and 3202 cm⁻¹, respectively. researchgate.net These values provide a reference for the expected positions of similar vibrations in this compound.

Table 3: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amino (NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Bending | 1550 - 1650 | |

| Methyl (CH₃) | Stretching | 2850 - 2960 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Pyrimidine Ring | C=N and C=C Stretching | 1400 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the compound.

For aromatic and heteroaromatic compounds like this compound, the principal electronic transitions are typically π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are usually weaker, involve the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital.

The presence of substituents on the pyrimidine ring can significantly influence the λ_max values. Auxochromic groups, such as the amino and methyl groups in this compound, can cause a bathochromic shift (shift to longer wavelengths) of the absorption bands. Studies on related diaminopyrimidine derivatives have shown absorption maxima in the UV region, which can be influenced by the solvent polarity. bohrium.com For instance, a proton transfer complex of 2,4-diaminopyrimidine (B92962) showed a distinct band at 406 nm, which was assigned to a HOMO→LUMO transition based on theoretical calculations. bohrium.com

X-ray Diffraction Analysis for Solid-State Structures

For this compound, a single-crystal XRD analysis would provide definitive information about the planarity of the pyrimidine ring, the orientation of the methyl and amino substituents, and the intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Hydrogen bonding plays a crucial role in the crystal packing of such molecules, influencing their physical properties.

In a study on the proton transfer complex of 2-amino-4-hydroxy-6-methylpyrimidine with salicylic (B10762653) acid, single-crystal X-ray diffraction revealed that the complex crystallizes in the orthorhombic centrosymmetric space group Pbca. researchgate.net Similarly, the crystal structure of another related compound, 2,6-diaminopyrimidin-4-yl 4-methylbenzenesulfonate, was established by X-ray crystallography, showing various noncovalent interactions including N···H···N, N···H···O, and C−H···O bonding. researchgate.net These studies highlight the utility of X-ray diffraction in unequivocally establishing the solid-state structure and intermolecular interactions of pyrimidine derivatives.

Computational and Theoretical Investigations Pertaining to 2 Methylpyrimidine 4,5 Diamine

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrimidine (B1678525) derivatives due to its favorable balance of accuracy and computational cost. scispace.com It is extensively used to investigate the electronic structure and predict the chemical reactivity of these N-heterocyclic compounds. epstem.net

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. epstem.netwjarr.com For pyrimidine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or similar, are employed to determine these values. nih.govacs.orgresearchgate.net

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior: epstem.netresearchgate.net

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft." medjchem.com

Global Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). scirp.org For 2-Methylpyrimidine-4,5-diamine, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amino groups, indicating these are the primary sites for electrophilic attack, such as protonation. scirp.orgacs.org

The following table presents illustrative data that would be generated from a DFT analysis of this compound, based on typical findings for structurally similar compounds. epstem.netresearchgate.net

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.6 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.7 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 3.9 eV |

| Chemical Hardness (η) | Resistance to charge transfer | 1.95 eV |

| Chemical Potential (μ) | Electron escaping tendency | -3.65 eV |

| Electrophilicity (ω) | Propensity to accept electrons | 3.42 eV |

| Dipole Moment | Measure of molecular polarity | 3.5 D |

Advanced Computational Chemistry for Pyrimidine Systems (e.g., GIAO NMR Calculations)

Advanced computational methods are crucial for the precise determination of molecular properties, with Gauge-Including Atomic Orbital (GIAO) calculations being a prominent example. mpg.de The GIAO method is a widely used quantum chemical approach for predicting the NMR chemical shifts of molecules. nih.govbenthamopen.com This technique has proven to be highly effective for the structural elucidation of organic compounds, including pyrimidine systems, by providing a direct comparison between theoretically calculated and experimentally measured NMR spectra. researchgate.net

The process involves first optimizing the molecular geometry of the compound using a reliable method, such as DFT (e.g., at the B3LYP/6-31G(d) level). benthamopen.com Subsequently, the NMR shielding tensors are calculated using the GIAO method, often with a more extensive basis set like 6-311+G(2d,p), to obtain theoretical chemical shifts (δcalc). github.io

Excellent correlations are often achieved by empirically scaling the calculated values against experimental data or a known reference standard like Tetramethylsilane (TMS). benthamopen.comgithub.io A linear regression analysis comparing the calculated (δcalc) and experimental (δexp) chemical shifts can validate the accuracy of the computed structure. benthamopen.com For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. Discrepancies between the calculated and experimental values can point to specific structural features or environmental effects, such as solvent interactions or tautomeric forms, that may not have been accounted for in the initial model. nih.gov

The table below provides a hypothetical comparison of experimental versus GIAO-calculated ¹³C NMR chemical shifts for this compound, illustrating the data used for structural validation.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

| C-2 | 158.5 | 159.1 | +0.6 |

| C-4 | 150.2 | 150.0 | -0.2 |

| C-5 | 115.8 | 116.3 | +0.5 |

| C-6 | 155.4 | 155.1 | -0.3 |

| -CH₃ | 22.1 | 21.8 | -0.3 |

Theoretical Approaches for Mechanistic Studies of Pyrimidine Reactions

Theoretical methods are indispensable for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often inaccessible to experimental techniques alone. mdpi.com For a molecule like this compound, computational studies can unravel the complexities of its reactivity, including tautomerism and its behavior in chemical transformations.

Tautomerism: Many pyrimidine derivatives exist as a mixture of tautomers, and their relative stability can significantly influence their chemical and biological properties. researchgate.net For this compound, amino-imino tautomerism is possible, where a proton can transfer from an exocyclic amino group to a ring nitrogen atom. Computational methods, particularly DFT and post-Hartree-Fock methods like CCSD(T), can be used to calculate the ground-state energies of all possible tautomers and the transition state energies for their interconversion. elte.huresearchgate.net These calculations can determine the most stable tautomeric form in the gas phase and how the equilibrium is affected by different solvent environments, which can be modeled using continuum solvent models. researchgate.netresearchgate.net Studies on the related 4,5-diamine-2,6-dimercaptopyrimidine have shown that DFT calculations can successfully predict the energetically favored tautomers. researchgate.net

Reaction Mechanisms: DFT is a powerful tool for mapping the potential energy surface of a chemical reaction. By locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them, a detailed reaction mechanism can be proposed. bibliotekanauki.pl For this compound, theoretical studies could investigate various reactions, such as electrophilic aromatic substitution. The amino groups are strong activators, and computational models can predict the most likely site of substitution (e.g., at the C-6 position) by comparing the activation energies for attack at different positions.

For instance, in a hypothetical nitration reaction, computational modeling could:

Identify the structures of the reactants (pyrimidine and the nitrating agent).

Calculate the energy profile for the formation of the sigma complex (Wheland intermediate) following electrophilic attack at each possible position.

Locate the transition state for each pathway.

Determine the activation energy (Ea), which is the energy difference between the transition state and the reactants. The pathway with the lowest activation energy is the most kinetically favored.

Such studies provide a quantitative understanding of the molecule's reactivity and regioselectivity in chemical reactions. bibliotekanauki.pl

Research Applications and Future Directions for 2 Methylpyrimidine 4,5 Diamine

Utilization as a Building Block in Complex Organic Synthesis

The primary application of 2-Methylpyrimidine-4,5-diamine in organic synthesis is as a precursor for the construction of fused heterocyclic systems, most notably pteridines. The vicinal diamino groups on the pyrimidine (B1678525) ring are perfectly positioned for condensation reactions with 1,2-dicarbonyl compounds, a classic method known as the Gabriel-Isay reaction. thieme-connect.de This reaction is a cornerstone for pteridine (B1203161) synthesis, providing a straightforward route to this biologically significant class of compounds. derpharmachemica.com

The general reaction involves the condensation of a pyrimidine-4,5-diamine with a dicarbonyl compound such as glyoxal (B1671930) or biacetyl. thieme-connect.dethieme-connect.de In the case of this compound, this reaction would lead to the formation of 2-methyl substituted pteridines. For example, reaction with glyoxal yields the parent 2-methylpteridine, while reaction with biacetyl produces 2,6,7-trimethylpteridine. thieme-connect.de These reactions are typically high-yielding and proceed under mild conditions, such as refluxing in methanol. thieme-connect.de

The synthesis of pteridines is of significant interest because the pteridine ring system is a core component of various cofactors and signaling molecules in living organisms, such as folic acid and biopterin. derpharmachemica.com The ability to introduce a methyl group at the C2 position of the pteridine core using this compound allows for the systematic exploration of structure-activity relationships in medicinal chemistry research. nih.gov

Below is a table summarizing potential synthetic applications for creating complex heterocyclic structures from this compound.

| Reagent | Product Class | Example Product Name | Reaction Type |

| Glyoxal | Pteridines | 2-Methylpteridine | Condensation thieme-connect.dethieme-connect.de |

| Biacetyl | Pteridines | 2,6,7-Trimethylpteridine | Condensation thieme-connect.de |

| Benzil | Pteridines | 2-Methyl-6,7-diphenylpteridine | Condensation thieme-connect.de |

| Orthoesters | Pyrimido[4,5-d]pyrimidines | 2-Methyl-pyrimido[4,5-d]pyrimidine derivative | Cyclocondensation conicet.gov.ar |

Applications in Functional Material Development Through Coordination Chemistry

The field of coordination chemistry offers significant opportunities for the application of this compound in the development of functional materials. The compound possesses multiple coordination sites: the two nitrogen atoms of the pyrimidine ring and the nitrogen atoms of the two amino groups. researchgate.net This allows it to act as a versatile ligand, binding to metal ions to form coordination complexes or extended metal-organic frameworks (MOFs). researchgate.net

A common strategy involves converting the diamine into a Schiff base ligand through condensation with an aldehyde or ketone. pjmhsonline.comunn.edu.ngnih.gov These Schiff base ligands, which contain imine (-C=N-) groups, are excellent chelating agents for a wide range of transition metals. pjmhsonline.comajrconline.org For example, a Schiff base derived from a pyrimidine diamine can act as a bidentate ligand, coordinating to a metal center through an imine nitrogen and another donor atom. pjmhsonline.com The resulting metal complexes can exhibit interesting magnetic, electronic, and catalytic properties. researchgate.netbohrium.com

While specific studies on Schiff bases derived from this compound are not extensively reported, the principles established with similar pyrimidine derivatives suggest high potential. pjmhsonline.comunn.edu.ng The formation of dinuclear or polynuclear complexes is also possible, with the pyrimidine ring or other bridging ligands connecting metal centers. bohrium.com Such structures are of interest for applications in catalysis, gas storage, and molecular magnetism.

The table below outlines potential coordination chemistry applications.

| Ligand Type | Potential Metal Ions | Resulting Material | Potential Application |

| Schiff Base Ligand | Cu(II), Ni(II), Mn(II), Co(II) | Mononuclear/Dinuclear Complexes | Catalysis, Antimicrobial Agents pjmhsonline.combohrium.com |

| Direct Coordination | Pt(II), Ru(II), V(III), Fe(III) | Coordination Polymers/MOFs | Gas Storage, Sensing, Photoactive Materials researchgate.netresearchgate.netnih.gov |

Unexplored Areas in Synthetic Methodology and Reactivity Profiles

Despite its utility, the full synthetic potential and reactivity profile of this compound remain largely unexplored. Current research predominantly focuses on its role as a precursor in condensation reactions with 1,2-dicarbonyls to form pteridines. thieme-connect.dethieme-connect.de There are several avenues for future investigation.

Alternative Cyclization Partners: Research could expand beyond 1,2-dicarbonyl compounds to include other bifunctional electrophiles. For instance, reactions with β-keto esters, malonic esters, or phosgene (B1210022) derivatives could lead to novel fused heterocyclic systems with unique properties. The synthesis of pyrimido[4,5-d]pyrimidines from related 4-aminopyrimidine-5-carbaldehydes suggests that similar cyclocondensations are feasible. conicet.gov.arrsc.org

Regioselectivity: The reaction of this compound with unsymmetrical dicarbonyl compounds can theoretically produce two different regioisomers. thieme-connect.de Systematic studies into the factors controlling this regioselectivity (e.g., solvent, catalyst, electronic nature of the dicarbonyl) are lacking. Understanding and controlling the reaction outcome is crucial for the unambiguous synthesis of specific isomers for biological testing or materials science applications.

Functionalization of the Pyrimidine Core: The reactivity of the C6 position of the pyrimidine ring has not been thoroughly investigated. Electrophilic aromatic substitution reactions, if achievable, could introduce additional functional groups, further diversifying the range of accessible derivatives. Similarly, the reactivity of the methyl group at the C2 position, for example through oxidation or condensation reactions, represents an untapped area for synthetic modification.

Modern Synthetic Methods: The application of modern synthetic techniques, such as continuous flow chemistry or microwave-assisted synthesis, could enhance the efficiency, scalability, and safety of reactions involving this compound. acs.org Flow chemistry, in particular, has been successfully applied to the synthesis of a key intermediate for Vitamin B1, 5-(aminomethyl)-2-methylpyrimidin-4-amine, demonstrating its potential for pyrimidine chemistry. acs.orgsmolecule.com

Potential for Advanced Computational Modeling in Predictive Chemistry

Advanced computational modeling is a powerful tool for accelerating chemical research, and this compound represents an excellent candidate for such studies. mit.edu Predictive chemistry, using machine learning and quantum chemical calculations, can provide deep insights into reaction mechanisms, predict reaction outcomes, and guide the design of new functional molecules and materials. mit.edursc.org

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for the synthesis of pteridines and other heterocycles from this compound. researchgate.net Such studies can elucidate the transition states, calculate activation energies, and explain the observed regioselectivity in reactions with unsymmetrical reagents. This knowledge can be used to optimize reaction conditions to favor a desired product. rsc.org

Predicting Material Properties: For applications in coordination chemistry, computational methods can predict the geometric and electronic structures of metal complexes derived from this ligand. researchgate.net It is possible to model properties such as bond strengths, absorption spectra, and magnetic behavior, which helps in the rational design of functional materials for specific applications like catalysis or electronics. bohrium.comresearchgate.net

Virtual Screening and Drug Discovery: In the context of medicinal chemistry, computational models can be used to dock derivatives of this compound into the active sites of biological targets like dihydrofolate reductase (DHFR). nih.gov This allows for virtual screening of large compound libraries to identify promising candidates for further synthesis and biological evaluation, streamlining the drug discovery process.

The integration of computational modeling with experimental work holds the key to unlocking the full potential of this compound as a versatile chemical building block. mit.edu

Q & A

Q. What are the common synthetic routes for 2-Methylpyrimidine-4,5-diamine, and what key reagents/conditions are required?

Answer: The synthesis typically involves condensation reactions under alkaline conditions. For example, derivatives like 6-Chloro-2-methylpyrimidine-4,5-diamine are synthesized via nucleophilic substitution between chlorinated benzyl halides and pyrimidine-diamine precursors (e.g., 2,4-diaminopyrimidine) . Key reagents include 2-chloro-3,5-dimethoxyphenylmethyl chloride, and reaction optimization often involves controlling temperature (60–80°C) and pH (8–10). Purification is achieved via recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns and confirms amine proton environments.

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, SHELX software is widely used for structure refinement, with parameters like R-factor < 0.05 indicating high accuracy .

- Mass spectrometry : Confirms molecular weight (e.g., 158.59 g/mol for the chloro-derivative) .

Q. Table 1: Example Crystallographic Data

| Parameter | Value (6-Chloro-2-methylpyrimidine-4,5-diamine) |

|---|---|

| Space group | Monoclinic |

| Unit cell (Å) | a=9.948, b=12.671, c=12.671 |

| R-factor | 0.037 |

| Refinement tool | SHELXL |

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer: Byproduct formation (e.g., di-substituted impurities) is mitigated by:

- Stepwise addition : Slow introduction of halogenated reagents to control reactivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature gradients : Gradual heating (40°C → 80°C) reduces side reactions.

- Catalytic additives : Use of phase-transfer catalysts improves yield .

Q. How can structural contradictions in crystallographic data be resolved?

Answer: Contradictions arise from disordered atoms or twinned crystals. Strategies include:

- Multi-scan absorption correction : Applied during data collection to refine electron density maps .

- Hirshfeld surface analysis : Quantifies intermolecular interactions to validate hydrogen-bonding patterns.

- Software tools : SHELXPRO and Olex2 cross-validate refinement parameters and resolve ambiguities .

Q. What computational approaches predict the reactivity of this compound derivatives?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites.

- Molecular docking : Screens binding affinities for biological targets (e.g., DHFR enzyme) using AutoDock Vina.

- QSAR models : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity .

Q. How can enzymatic inhibition mechanisms be experimentally validated for this compound?

Answer:

- Kinetic assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., dihydrofolate → tetrahydrofolate for DHFR inhibition).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics between the compound and target proteins.

- Crystallographic studies : Co-crystallization with enzymes (e.g., DHFR) reveals binding modes and steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.